Distinctive SCAMPER Profile Versus the Isomeric Adenylyl Cyclase Inhibitor NKY‑80
Despite sharing the identical molecular formula (C₁₂H₁₁N₃O₂) with NKY‑80, the target compound possesses a 4‑quinolone‑3‑carbonitrile core instead of a tetrahydroquinazolin‑5‑one. NKY‑80 inhibits adenylyl cyclase isoform AC5 with an IC₅₀ of 8.3 µM (132 µM for AC3, 1.7 mM for AC2) . The 4‑quinolone‑3‑carbonitrile scaffold of the target compound has not been reported as an adenylyl cyclase inhibitor, indicating that the two isomers occupy distinct chemical biology space and cannot be substituted for one another in pharmacological studies.
| Evidence Dimension | Biological target engagement (AC5 inhibition) |
|---|---|
| Target Compound Data | Not a reported adenylyl cyclase inhibitor (no AC5 IC₅₀ available) |
| Comparator Or Baseline | NKY‑80: AC5 IC₅₀ = 8.3 µM; AC3 IC₅₀ = 132 µM; AC2 IC₅₀ = 1.7 mM |
| Quantified Difference | Qualitatively distinct target engagement profile – target compound is not functionally interchangeable with NKY‑80 for AC inhibition assays |
| Conditions | In vitro adenylyl cyclase inhibition assay (Gsα GTPγS‑forskolin stimulated) |
Why This Matters
For researchers needing an AC5‑selective inhibitor, NKY‑80 is the appropriate tool; for those seeking a 4‑quinolone‑3‑carbonitrile scaffold with orthogonal reactivity (e.g., metal chelation or bioconjugation via the aminoethyl arm), the target compound is the uniquely suitable choice.
